molecular formula C13H24N4O B6708324 2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide

2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide

Cat. No.: B6708324
M. Wt: 252.36 g/mol
InChI Key: AEVQPKHXBVTWBY-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes a hexanamide backbone substituted with a triazole ring and additional methyl and propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, the reaction between 2-methyl-2-propan-2-ylhydrazine and a suitable carbonyl compound can yield the desired triazole ring.

    Amidation Reaction: The triazole ring is then subjected to an amidation reaction with a hexanoic acid derivative to form the hexanamide backbone. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Oxidized triazole derivatives

    Reduction: Reduced triazole derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to bind to specific receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide can be compared with other triazole derivatives, such as:

    Fluconazole: A triazole antifungal agent used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Itraconazole: A triazole antifungal used for systemic fungal infections.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-N-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O/c1-6-7-8-10(4)12(18)15-13-14-11(9(2)3)16-17(13)5/h9-10H,6-8H2,1-5H3,(H,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVQPKHXBVTWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)NC1=NC(=NN1C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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